molecular formula C26H34ClFO5 B12769382 1,2-Dihydroclobetasone butyrate CAS No. 639817-48-4

1,2-Dihydroclobetasone butyrate

Cat. No.: B12769382
CAS No.: 639817-48-4
M. Wt: 481.0 g/mol
InChI Key: APQSIYKUWQYHMT-AVVSTMBFSA-N
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Description

1,2-Dihydroclobetasone butyrate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is primarily used in dermatology for treating conditions such as eczema, psoriasis, and various forms of dermatitis. This compound is known for its anti-inflammatory properties and is often employed topically to reduce itchiness and erythema associated with these skin conditions .

Preparation Methods

The synthesis of 1,2-dihydroclobetasone butyrate involves several steps, starting from the basic steroid structureThe reaction conditions often involve the use of organic solvents like acetone and methylene chloride, and the process is carried out under controlled temperatures to ensure the stability of the compound .

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired pharmaceutical grade .

Chemical Reactions Analysis

1,2-Dihydroclobetasone butyrate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of ketones and carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,2-Dihydroclobetasone butyrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-dihydroclobetasone butyrate involves binding to cytoplasmic receptors in dermal and intradermal cells. This binding induces the production of inhibitory proteins, leading to decreased activity of inflammatory mediators such as prostaglandins, kinins, histamine, and liposomal enzymes. This results in reduced inflammation and relief from symptoms associated with skin conditions .

Comparison with Similar Compounds

1,2-Dihydroclobetasone butyrate is similar to other glucocorticoid corticosteroids such as clobetasone butyrate and clobetasol propionate. it is unique in its specific molecular structure, which provides a balance between potency and minimal suppression of the hypothalamic-pituitary-adrenal axis. This makes it a preferred choice for topical applications where long-term use is required .

Similar compounds include:

  • Clobetasone butyrate
  • Clobetasol propionate
  • Betamethasone valerate

Each of these compounds has its own unique properties and applications, but this compound stands out for its specific balance of efficacy and safety .

Properties

CAS No.

639817-48-4

Molecular Formula

C26H34ClFO5

Molecular Weight

481.0 g/mol

IUPAC Name

[(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate

InChI

InChI=1S/C26H34ClFO5/c1-5-6-22(32)33-26(21(31)14-27)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,28)20(30)13-24(19,26)4/h12,15,18-19H,5-11,13-14H2,1-4H3/t15-,18-,19-,23-,24-,25-,26-/m0/s1

InChI Key

APQSIYKUWQYHMT-AVVSTMBFSA-N

Isomeric SMILES

CCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC(=O)[C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)C)C)C(=O)CCl

Canonical SMILES

CCCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)CCC43C)F)C)C)C(=O)CCl

Origin of Product

United States

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